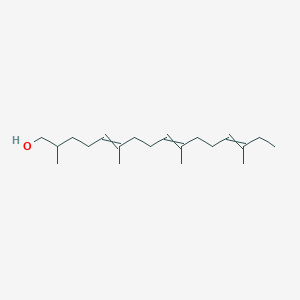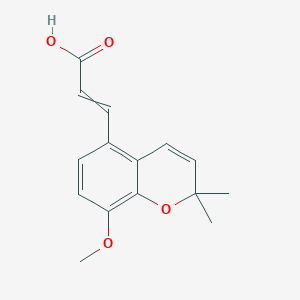
Bis(2-methylphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylphenyl)silane: is an organosilicon compound with the chemical formula C14H16Si It consists of a silicon atom bonded to two 2-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-methylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with silicon tetrachloride . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-methylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to other organosilicon compounds with different oxidation states.
Substitution: The phenyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various reduced organosilicon compounds.
Substitution: Functionalized organosilicon compounds with different substituents.
Aplicaciones Científicas De Investigación
Bis(2-methylphenyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: this compound is utilized in the production of silicon-based materials, including polymers and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the manufacture of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of bis(2-methylphenyl)silane involves its ability to undergo various chemical transformations. The silicon atom can form bonds with different functional groups, allowing for the creation of diverse organosilicon compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
- Bis(4-methylphenyl)silane
- Bis(2-ethylphenyl)silane
- Bis(2-methoxyphenyl)silane
Comparison: Bis(2-methylphenyl)silane is unique due to the presence of the 2-methylphenyl groups, which influence its reactivity and properties. Compared to bis(4-methylphenyl)silane, the position of the methyl group affects the steric and electronic environment around the silicon atom, leading to differences in reactivity and applications.
Propiedades
Número CAS |
172329-04-3 |
|---|---|
Fórmula molecular |
C14H14Si |
Peso molecular |
210.35 g/mol |
InChI |
InChI=1S/C14H14Si/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clave InChI |
LEEZRPSMTVQIAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[Si]C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



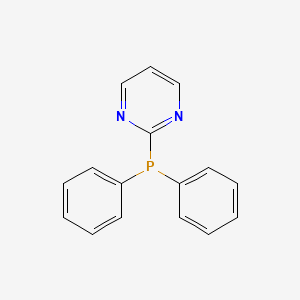
![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
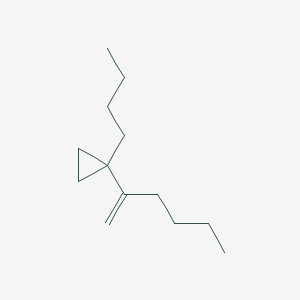
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)

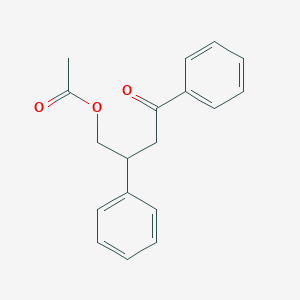
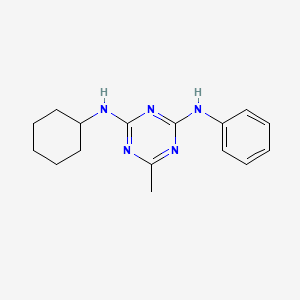

![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
